Piperazine derivative 6

Catalog No.
S11228039
CAS No.
M.F
C18H12ClF5N2O2
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine derivative 6

Product Name

Piperazine derivative 6

IUPAC Name

4-[2-chloro-3-(trifluoromethyl)benzoyl]-1-(2,4-difluorophenyl)piperazin-2-one

Molecular Formula

C18H12ClF5N2O2

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C18H12ClF5N2O2/c19-16-11(2-1-3-12(16)18(22,23)24)17(28)25-6-7-26(15(27)9-25)14-5-4-10(20)8-13(14)21/h1-5,8H,6-7,9H2

InChI Key

VNEYCAAUOFFQMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl)C3=C(C=C(C=C3)F)F

Piperazine derivative 6, also known as 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine moiety linked to a coumarin structure, which is known for its diverse biological activities. The compound has gained attention due to its potential interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, making it a candidate for further pharmacological studies .

Due to the presence of amine groups and the unique ring structure. Key reactions include:

  • Acylation: The amine groups can react with acyl halides or acid anhydrides to form amides, allowing for functional group modifications .
  • Alkylation: Piperazine derivatives can be alkylated by reacting with alkyl halides, introducing different alkyl chains into the molecule .
  • N-Oxidation: This reaction involves oxidizing agents like peracids or hydrogen peroxide, leading to the formation of piperazine N-oxides .
  • Coordination Chemistry: Piperazine can act as a ligand in coordination complexes with metal ions, forming stable complexes with distinct properties .

Piperazine derivative 6 exhibits significant biological activity, particularly in its affinity for serotonin receptors. Studies have shown that it interacts strongly with both the serotonin 5-HT1A and 5-HT2A receptors, with binding affinities comparable to established ligands. The acetyl group at position 8 of the coumarin ring enhances its binding affinity through hydrogen bonding interactions within the receptor's binding pocket . This suggests potential applications in treating disorders related to serotonin dysregulation.

The synthesis of piperazine derivative 6 involves a multi-step process:

  • Preparation of Coumarin Core: The starting material, 6-acetyl-7-hydroxy-4-methylchromen-2-one, is synthesized through established methods.
  • Alkylation Reaction: The phenolic group of the coumarin is alkylated using dibromobutane in the presence of potassium iodide and potassium carbonate.
  • Final Coupling: The piperazine moiety is introduced via a coupling reaction under microwave irradiation to enhance yield and reduce reaction time .

Piperazine derivative 6 has potential applications in medicinal chemistry due to its interaction with serotonin receptors. It may serve as a lead compound for developing new antidepressants or anxiolytics targeting serotonin pathways. Additionally, its structural characteristics allow for further modifications that could enhance its pharmacological profile .

Research indicates that piperazine derivative 6 interacts effectively with serotonin receptors. Its binding affinities were assessed using in vitro assays, revealing Ki values of approximately 0.78 nM for the 5-HT1A receptor and 0.57 nM for the 5-HT2A receptor. These values suggest that it could act as either an agonist or antagonist depending on the receptor context and concentration . Such interactions highlight its potential role in modulating serotonergic signaling.

Piperazine derivative 6 shares structural similarities with several other piperazine derivatives. Here are some notable examples:

Compound NameStructureKey Features
1-(4-Fluorophenyl)piperazineStructureKnown for its antidepressant properties and interaction with serotonin receptors.
N,N-DimethylpiperazineStructureCommonly used in organic synthesis; less biologically active compared to other derivatives.
BenzylpiperazineStructureExhibits stimulant effects; interacts with dopamine receptors alongside serotonin receptors.

Uniqueness of Piperazine Derivative 6

Piperazine derivative 6 is unique due to its specific structural configuration that combines a piperazine moiety with a coumarin backbone. This combination not only enhances its activity at serotonin receptors but also provides opportunities for further functionalization that may lead to novel therapeutic agents targeting neuropsychiatric disorders. Its binding affinities are particularly noteworthy compared to other piperazine derivatives, indicating a specialized role in serotonergic modulation .

Multi-step Organic Synthesis Pathways

The synthesis of piperazine derivative 6 typically begins with proteinogenic amino acids such as (S)-glutamate, leveraging their inherent chirality and functional group diversity. A seminal approach involves the conversion of glutamate esters into 3-(piperazin-2-yl)propionic acid intermediates through sequential N-alkylation and cyclization reactions [1]. Intramolecular ester condensation serves as the pivotal step for constructing the 6,8-diazabicyclo[3.2.2]nonane core, achieving yields of 58–72% across derivatives 8–10 [1]. This method ensures precise stereochemical control while accommodating diverse N-4 substituents, including aryl and heteroaryl groups.

Recent adaptations incorporate palladium-catalyzed Buchwald–Hartwig couplings for introducing aromatic moieties at the piperazine nitrogen [3]. For instance, the coupling of 3-chloropyridine derivatives with N-methylpiperazine under Pd/Xantphos catalysis achieves >90% conversion in <6 hours [3]. Such multi-step sequences often require protective group strategies, with tert-butoxycarbonyl (Boc) and benzyl (Bn) groups preferred for nitrogen protection due to their orthogonal deprotection conditions.

Table 1: Representative Multi-step Synthesis Parameters

StepReaction TypeConditionsYield (%)Reference
1Glutamate esterificationSOCl₂/MeOH, reflux95 [1]
2N-AlkylationK₂CO₃, DMF, 80°C82 [1]
3Intramolecular ester condensationNaH, THF, 0°C to RT68 [1]
4Buchwald–Hartwig couplingPd₂(dba)₃, Xantphos, 100°C91 [3]

Novel Catalytic Approaches from Patent Literature

Patent innovations emphasize heterogeneous catalysis and flow reactor technologies to enhance scalability. A breakthrough method utilizes polymer-supported Cu(I) catalysts for nucleophilic aromatic substitutions, enabling the preparation of N-arylpiperazines with 85–94% yields [2]. The catalyst, comprising Cu₂O nanoparticles immobilized on polystyrene-divinylbenzene matrices, permits five consecutive reuse cycles with <5% activity loss [2].

DABCO (1,4-diazabicyclo[2.2.2]octane) cleavage strategies have emerged as versatile tools for piperazine functionalization. Quaternary ammonium salts formed from DABCO and aryl iodides undergo nucleophilic displacement with thiophenols or amines, yielding 2,5-disubstituted piperazines with >80% regioselectivity [4]. For example, reaction of DABCO with 4-iodoanisole generates a bis-ammonium intermediate that reacts with sodium benzenesulfinate to produce 2-(4-methoxyphenyl)piperazine-1-sulfonylbenzene in 76% yield [4].

Microwave-assisted flow reactors represent another patent-pending advancement, reducing reaction times from 24 hours to <30 minutes for N-acylation reactions [2]. A prototype reactor circulating reaction mixtures through a fixed-bed catalyst (Pd/C) and microwave cavity achieves 99% conversion in the synthesis of acetylpiperazine derivatives [2].

Computational Design Rationale for Structural Optimization

Density functional theory (DFT) calculations guide the rational design of piperazine derivative 6 by predicting substituent effects on ring conformation and electronic properties. Molecular dynamics simulations reveal that N-4 aryl groups adopt equatorial positions in the piperazine chair conformation, minimizing steric clashes with the bicyclic framework [1]. This spatial arrangement enhances binding affinity to target receptors by 3–5-fold compared to axial orientations [1].

Fragment-based drug design (FBDD) approaches combine quantum mechanical calculations with molecular docking to optimize hydrogen-bonding interactions. For derivatives targeting serotonin receptors, methoxy groups at the para position of N-aryl substituents demonstrate optimal π–π stacking interactions, as evidenced by binding energy scores of −9.2 kcal/mol in AutoDock Vina simulations [3]. These computational insights directly inform the selection of substituents for experimental validation.

Purification and Characterization Protocols

Purification of piperazine derivative 6 employs gradient elution chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 to 1:1) or dichloromethane/methanol (95:5) solvent systems [1]. Reverse-phase HPLC using C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients achieves >99% purity for pharmacological testing [3].

Structural confirmation relies on tandem spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): Characteristic piperazine proton resonances at δ 2.8–3.1 ppm (axial H) and δ 3.4–3.6 ppm (equatorial H) [1].
  • HRMS-ESI: Molecular ion peaks matching theoretical masses within 2 ppm error [2].
  • X-ray crystallography: Orthorhombic crystal systems with P2₁2₁2₁ space groups confirm chair conformations [4].

Table 2: Key Characterization Data for Piperazine Derivative 6

PropertyMethodResultReference
Melting pointDifferential scanning calorimetry142–144°C [1]
Specific rotationPolarimetry (589 nm)[α]D²⁵ = +23.4° (c 1.0, CHCl₃) [1]
PurityHPLC-UV (254 nm)99.6% [3]
LogPShake-flask method2.1 ± 0.1 [2]

XLogP3

4

Hydrogen Bond Acceptor Count

7

Exact Mass

418.0507461 g/mol

Monoisotopic Mass

418.0507461 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-08

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